Dhodh-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
4-oxo-N-(4-phenylphenyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H11N3O3/c19-14(13-15(20)18-21-17-13)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,19)(H,18,20) |
InChI Key |
AIEVBDCDOIKIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=NONC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to DHODH and its Inhibition
An In-Depth Technical Guide on the Core Mechanism of Action of DHODH Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Dhodh-IN-15." The following guide provides a comprehensive overview of the mechanism of action for the broader class of Dihydroorotate Dehydrogenase (DHODH) inhibitors, based on established research and clinical findings for representative molecules in this class. This information is intended for researchers, scientists, and drug development professionals.
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental components of DNA and RNA, making them vital for cell proliferation and survival.[1] DHODH is the fourth enzyme in this pathway and is uniquely located on the inner mitochondrial membrane, where it is coupled to the electron transport chain.[3][4] The enzyme catalyzes the oxidation of dihydroorotate to orotate.[5][6]
DHODH inhibitors are a class of therapeutic agents that block the function of this enzyme, leading to a depletion of the pyrimidine pool.[1][4] This mechanism of action has proven effective in conditions characterized by rapid cell proliferation, such as autoimmune diseases and cancer.[1][7] Approved DHODH inhibitors include leflunomide for rheumatoid arthritis and teriflunomide for multiple sclerosis.[1][8] Several other DHODH inhibitors, such as brequinar, are under investigation for various cancers, including acute myeloid leukemia (AML).[7][9][10]
Core Mechanism of Action: Pyrimidine Depletion
The primary mechanism of action of DHODH inhibitors is the competitive or non-competitive blockage of the DHODH enzyme's activity.[1] This inhibition prevents the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine).[4]
The resulting depletion of intracellular pyrimidine pools has several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: Rapidly dividing cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides to support DNA replication and RNA transcription. Pyrimidine starvation halts these processes.[1][4]
-
Cell Cycle Arrest: The lack of necessary building blocks for DNA synthesis leads to an arrest in the S phase of the cell cycle.[4]
-
Induction of Apoptosis: Prolonged pyrimidine depletion can trigger programmed cell death (apoptosis).[4][10]
The effects of DHODH inhibition on cell proliferation can be reversed by supplementing the cells with uridine, which can be utilized through the pyrimidine salvage pathway to replenish the nucleotide pool.[4][5]
Quantitative Data on DHODH Inhibitors
The potency of DHODH inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the DHODH enzyme and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes representative quantitative data for well-studied DHODH inhibitors.
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Brequinar | Human DHODH | Enzyme Inhibition | ~25 nM | [7] (Implied) |
| Brequinar | Various Cancer Cell Lines | Cell Proliferation | Varies (nM to µM range) | [2] (Implied) |
| Leflunomide | Human DHODH | Enzyme Inhibition | ~500 nM | [1] (Implied) |
| Teriflunomide | Human DHODH | Enzyme Inhibition | ~1 µM | [1] (Implied) |
Note: Specific IC50 and EC50 values can vary depending on the experimental conditions and cell lines used.
Experimental Protocols
Enzyme Inhibition Assay (General Protocol):
-
Enzyme Preparation: Recombinant human DHODH is purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing the substrate dihydroorotate and an electron acceptor (e.g., decylubiquinone).
-
Inhibitor Addition: The DHODH inhibitor is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the enzyme.
-
Measurement: The rate of orotate formation or the reduction of the electron acceptor is measured spectrophotometrically.
-
Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Cell Proliferation Assay (General Protocol):
-
Cell Seeding: Cancer or immune cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the DHODH inhibitor.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, CellTiter-Glo) that quantifies the number of living cells.
-
Data Analysis: The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways Modulated by DHODH Inhibition
Beyond the direct effect on pyrimidine synthesis, DHODH inhibitors have been shown to modulate several key signaling pathways.
p53 and GDF15 Activation
DHODH inhibition can lead to the activation of the tumor suppressor protein p53.[5][11] This activation, in turn, increases the expression of Growth Differentiation Factor 15 (GDF15), a cytokine associated with appetite reduction and improved metabolic balance.[5][11] The increase in both intracellular and secreted GDF15 can be reversed by the addition of excess uridine, demonstrating its dependence on pyrimidine depletion.[5]
Caption: DHODH inhibition leads to p53 activation and subsequent GDF15 expression.
Wnt/β-catenin Signaling
In some cancers, such as esophageal squamous cell carcinoma, DHODH has been shown to interact directly with β-catenin, a key component of the Wnt signaling pathway.[3] This interaction can stabilize β-catenin, leading to its nuclear accumulation and the activation of downstream target genes involved in cell proliferation.[3] The regulation of β-catenin by DHODH in this context appears to be independent of its enzymatic activity.[3]
Caption: DHODH interaction with β-catenin prevents its degradation.
MYC and MCL-1 Downregulation
In certain hematological malignancies, DHODH inhibition has been shown to downregulate the expression of the MYC oncogene and the anti-apoptotic protein MCL-1.[10] This effect can sensitize cancer cells to other therapies, such as BCL2 inhibitors (e.g., venetoclax), suggesting a synergistic therapeutic strategy.[10]
Caption: DHODH inhibition downregulates MYC and MCL-1 expression.
Enhancement of Antigen Presentation
Recent studies have revealed that DHODH inhibition can upregulate the expression of genes involved in the antigen presentation pathway, including Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells.[2][7][12] This effect is dependent on pyrimidine depletion and is mediated by the positive transcription elongation factor B (P-TEFb).[12] By increasing the visibility of cancer cells to the immune system, DHODH inhibitors may enhance the efficacy of immune checkpoint blockade therapies.[2][7]
Caption: Experimental workflow of DHODH inhibition enhancing antigen presentation.
Conclusion
The mechanism of action of DHODH inhibitors is centered on the depletion of the intracellular pyrimidine pool, which potently inhibits the proliferation of rapidly dividing cells. This core mechanism has established clinical utility in autoimmune diseases and shows significant promise in oncology. Furthermore, emerging research has uncovered a broader impact of DHODH inhibition on various cellular signaling pathways, opening new avenues for combination therapies and expanding the potential therapeutic applications of this class of drugs. While specific data on "this compound" is not available, the principles outlined in this guide provide a robust framework for understanding the biological effects and therapeutic potential of targeting the DHODH enzyme.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. DHODH Inhibitors Market Forecast to Reach New Heights by 2034 Owing to the Expanding Applications in Oncology and Autoimmune Diseases | DelveInsight [prnewswire.com]
- 9. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]
- 10. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Dhodh-IN-15: A Review of Currently Available Scientific Literature
As of late 2025, a comprehensive review of publicly accessible scientific databases and literature reveals no specific compound designated as "Dhodh-IN-15." This suggests that "this compound" may be an internal, pre-clinical, or otherwise undisclosed identifier for a novel Dihydroorotate Dehydrogenase (DHODH) inhibitor. Consequently, a detailed technical guide on its specific biological activity, including quantitative data and experimental protocols, cannot be compiled at this time.
This guide will, therefore, provide a comprehensive overview of the known biological activities of DHODH inhibitors as a class of therapeutic agents, drawing on established research in the field. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DHODH enzyme.
The Central Role of DHODH in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for the synthesis of DNA, RNA, and other vital cellular components.[2] In eukaryotic cells, DHODH is uniquely located on the inner mitochondrial membrane, where it couples pyrimidine synthesis to the electron transport chain.[3][4][5]
The inhibition of DHODH effectively blocks the de novo synthesis of pyrimidines, forcing cells to rely on the salvage pathway for their nucleotide supply.[2][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a particularly high demand for pyrimidines and are often more dependent on the de novo pathway, making DHODH an attractive therapeutic target.[1][2][5][6][7]
Key Biological Activities of DHODH Inhibitors
The biological effects of DHODH inhibition are multifaceted and have been explored in various disease contexts, including cancer, autoimmune disorders, and viral infections.
Anti-proliferative and Pro-differentiative Effects in Cancer
DHODH inhibitors have demonstrated robust anti-proliferative activity across a wide range of cancer cell lines.[5][6][7] By depleting the intracellular pyrimidine pool, these inhibitors induce cell cycle arrest, primarily at the S-phase, and can ultimately lead to apoptosis.[4][5]
In the context of acute myeloid leukemia (AML), DHODH inhibition has been shown to not only halt proliferation but also to induce myeloid differentiation.[2][8] This dual effect of promoting cell death and differentiation in malignant blasts highlights the therapeutic potential of targeting this pathway in hematological malignancies.[2]
Table 1: Reported EC50 and IC50 Values for Select DHODH Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Reported Value (µM) | Reference |
| A771726 | A375 (Melanoma) | Proliferation (XTT) | 14.52 | [5] |
| A771726 | H929 (Myeloma) | Proliferation (XTT) | 45.78 | [5] |
| A771726 | Ramos (Lymphoma) | Proliferation (XTT) | 5.36 | [5] |
| Brequinar (BQR) | A375 (Melanoma) | Proliferation (XTT) | 0.14 | [5] |
| Brequinar (BQR) | H929 (Myeloma) | Proliferation (XTT) | 0.24 | [5] |
| Brequinar (BQR) | Ramos (Lymphoma) | Proliferation (XTT) | 0.054 | [5] |
| Brequinar (BQR) | Purified hDHODH | Enzymatic Assay | 0.0047 | [9] |
| A771726 | Purified hDHODH | Enzymatic Assay | 7.99 | [9] |
| Olorofim | Purified AfDHODH | Enzymatic Assay | 0.044 | [10] |
Immunomodulatory Activity
The immunomodulatory effects of DHODH inhibitors are the basis for their clinical use in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][3][8] Activated T and B lymphocytes undergo rapid clonal expansion, a process that is heavily reliant on de novo pyrimidine synthesis.[1][5] By inhibiting DHODH, drugs like leflunomide and its active metabolite teriflunomide, suppress the proliferation of these immune cells, thereby dampening the inflammatory response.[1]
Modulation of Metabolic Pathways and Gene Expression
Recent research has unveiled a broader role for DHODH inhibition in cellular metabolism and signaling. Pharmacological inhibition of DHODH has been shown to:
-
Reduce Mitochondrial Respiration and Promote Glycolysis: By interfering with the electron transport chain, DHODH inhibitors can shift cellular metabolism towards glycolysis.[3][11]
-
Increase GDF15 Expression: DHODH inhibition can lead to the activation of the tumor suppressor p53, which in turn increases the expression and secretion of Growth Differentiation Factor 15 (GDF15).[3][11] GDF15 is a cytokine with roles in appetite regulation and metabolic balance.[3][11]
-
Enhance Antigen Presentation in Cancer Cells: Some studies have shown that DHODH inhibition can upregulate the expression of Major Histocompatibility Complex I (MHC-I) on the surface of cancer cells, potentially enhancing their recognition by the immune system and increasing the efficacy of immune checkpoint blockade.[6][7]
Experimental Protocols for Assessing DHODH Inhibition
A variety of in vitro and in vivo assays are employed to characterize the biological activity of DHODH inhibitors.
In Vitro Assays
-
DHODH Enzymatic Assay: The direct inhibitory effect of a compound on DHODH activity can be measured using purified recombinant human DHODH. A common method is the DCIP (2,6-dichloroindophenol) colorimetric assay, which measures the reduction of DCIP as an indicator of enzyme activity.[10]
-
Cell Proliferation Assays: The anti-proliferative effects of DHODH inhibitors on cancer or immune cells are typically assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure cell viability and metabolic activity.[4][5]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of DHODH inhibitors on cell cycle distribution. Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) to quantify the percentage of cells in the G1, S, and G2/M phases.
-
Uridine Rescue Experiments: To confirm that the observed cellular effects are specifically due to the inhibition of de novo pyrimidine synthesis, a rescue experiment is performed. The addition of exogenous uridine to the cell culture medium should bypass the enzymatic block and reverse the anti-proliferative or other effects of the DHODH inhibitor.[3][4]
In Vivo Studies
-
Xenograft Models: To evaluate the anti-tumor efficacy of DHODH inhibitors in a living organism, human cancer cell lines are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth, animal survival, and relevant biomarkers is then assessed.
-
Models of Autoimmune Disease: The immunomodulatory activity of DHODH inhibitors is often studied in animal models of diseases like rheumatoid arthritis or multiple sclerosis, where endpoints such as disease severity scores and inflammatory markers are measured.
Visualizing the Mechanism of Action of DHODH Inhibitors
The following diagrams illustrate key pathways and experimental workflows related to the biological activity of DHODH inhibitors.
Figure 1: The de novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.
Figure 2: A generalized experimental workflow for characterizing the biological activity of a novel DHODH inhibitor.
Figure 3: Key signaling pathways and cellular consequences of DHODH inhibition.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dhodh-IN-15: A Technical Guide to a Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-15 is a synthetic, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. As a hydroxyfurazan analog of A771726, the active metabolite of leflunomide, this compound holds potential as a research tool for studying the roles of pyrimidine metabolism in various pathological conditions. Its mechanism of action, centered on the depletion of the pyrimidine pool, suggests therapeutic possibilities in diseases characterized by rapid cell proliferation, such as rheumatoid arthritis, cancer, and viral infections. This document provides a comprehensive overview of the known functions, experimental protocols, and relevant signaling pathways associated with this compound and the broader class of DHODH inhibitors.
Core Function and Mechanism of Action
This compound functions as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By blocking DHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells that are highly dependent on this synthesis pathway.[3][4]
The primary molecular target of this compound is DHODH. The inhibitory activity of this compound against rat liver DHODH has been quantified, as detailed in the table below.
| Compound | Target | IC50 | Source |
| This compound | Rat Liver DHODH | 11 µM | [2] |
Signaling Pathways and Cellular Consequences of DHODH Inhibition
The inhibition of DHODH by compounds like this compound initiates a cascade of cellular events stemming from pyrimidine depletion. These effects are particularly pronounced in rapidly proliferating cells, such as activated lymphocytes and cancer cells.[4]
The De Novo Pyrimidine Biosynthesis Pathway
This compound intervenes at a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines.
References
- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-15 mimics T cell receptor crosslinking in the induction of cellular proliferation, gene expression, and cytotoxicity in CD8+ memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of DHODH haplotype variants and response to leflunomide treatment in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Dhodh-IN-15: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A deep dive into the discovery, synthesis, and mechanism of action of Dhodh-IN-15, a novel inhibitor of dihydroorotate dehydrogenase (DHODH), is presented in this comprehensive technical guide. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed overview of the compound's origins, its synthesis, and its interaction with key cellular signaling pathways.
This compound, a hydroxyfurazan analog of A771726, has emerged as a noteworthy inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for therapeutic intervention in various diseases, including rheumatoid arthritis and cancer.[2][3]
Discovery of this compound
The discovery of this compound, also referred to as compound 7b in the primary literature, was the result of a targeted drug design strategy. Researchers synthesized a series of novel compounds based on structural similarities to known DHODH inhibitors, namely leflunomide and brequinar. The core of this new series is a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold.
The rationale behind this approach was to explore new chemical space around the established pharmacophore of DHODH inhibitors. The subsequent screening of this focused library of compounds for their ability to inhibit DHODH activity led to the identification of this compound as a promising candidate.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds was assessed against rat liver DHODH. The following table summarizes the key quantitative data from the initial study.
| Compound ID | Chemical Name | IC50 (µM) |
| This compound (7b) | N-(biphenyl-4-yl)-4-hydroxy-1,2,5-oxadiazole-3-carboxamide | 11 |
Experimental Protocols
Synthesis of this compound (N-(biphenyl-4-yl)-4-hydroxy-1,2,5-oxadiazole-3-carboxamide)
A detailed, step-by-step synthesis protocol for this compound is provided below, based on the methodologies described in the primary literature.
Step 1: Synthesis of the Hydroxyfurazan Core
The synthesis commences with the formation of the 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid core. This is typically achieved through the cyclization of a corresponding precursor, a process that establishes the foundational scaffold of the inhibitor.
Step 2: Activation of the Carboxylic Acid
The carboxylic acid group on the hydroxyfurazan core is activated to facilitate amide bond formation. This is commonly achieved using standard coupling agents such as thionyl chloride or a carbodiimide reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole).
Step 3: Amide Coupling Reaction
The activated carboxylic acid is then reacted with 4-aminobiphenyl in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid generated during the reaction. The reaction mixture is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Purification
Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final pure compound, this compound.
DHODH Inhibition Assay
The inhibitory activity of the synthesized compounds is determined using an in vitro enzymatic assay that measures the activity of DHODH. A typical protocol is as follows:
-
Enzyme Source: DHODH is typically isolated from rat liver mitochondrial fractions.
-
Assay Principle: The assay measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of color change is proportional to the enzyme activity.
-
Procedure:
-
The reaction is initiated by adding the enzyme to a reaction mixture containing a buffer, the substrate (dihydroorotate), and the electron acceptor (DCIP).
-
The test compound (this compound) is pre-incubated with the enzyme at various concentrations.
-
The decrease in absorbance of DCIP is monitored spectrophotometrically over time.
-
-
Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibition of DHODH has downstream effects on several cellular signaling pathways, primarily due to the depletion of the pyrimidine pool. The following diagrams, generated using the DOT language, illustrate these relationships and the experimental workflow for the discovery and evaluation of this compound.
Caption: Signaling pathways affected by DHODH inhibition.
Caption: Experimental workflow for this compound synthesis and testing.
Concluding Remarks
This compound represents a significant development in the ongoing search for potent and selective DHODH inhibitors. Its discovery through a rational design approach highlights the value of leveraging existing structural knowledge to guide the synthesis of novel therapeutic agents. The detailed methodologies and signaling pathway analyses provided in this guide offer a solid foundation for further research and development of this compound and related compounds for the treatment of proliferative and inflammatory diseases. Further investigations into its in vivo efficacy, pharmacokinetic properties, and detailed mechanism of action are warranted to fully elucidate its therapeutic potential.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
The Role of DHODH Inhibition in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer. This technical guide provides an in-depth overview of the role of DHODH inhibitors, exemplified by the hypothetical compound Dhodh-IN-15, in modulating cell proliferation. We will delve into the core mechanisms of action, key signaling pathways affected, detailed experimental protocols for assessing inhibitor efficacy, and a summary of quantitative data for prominent DHODH inhibitors. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to DHODH and its Role in Cell Proliferation
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. Pyrimidines are essential building blocks for DNA and RNA, and their availability is crucial for rapidly dividing cells. Cancer cells, with their high proliferative rate, are particularly dependent on the de novo pyrimidine synthesis pathway for their sustained growth and survival.
Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of cellular events that collectively halt cell proliferation. This includes cell cycle arrest, induction of apoptosis, and the modulation of key signaling pathways involved in cell growth and survival.
Mechanism of Action of DHODH Inhibitors
The primary mechanism of action of DHODH inhibitors like this compound is the competitive or non-competitive binding to the DHODH enzyme, thereby blocking its catalytic activity. This leads to a reduction in the synthesis of orotate and subsequent pyrimidine nucleotides (UTP and CTP). The consequences of pyrimidine depletion are multifaceted:
-
Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine precursors directly impedes the synthesis of new genetic material, which is essential for cell division.
-
Cell Cycle Arrest: Cells sense the nucleotide imbalance and activate cell cycle checkpoints, primarily leading to an arrest in the S-phase or G2/M phase, preventing cells from proceeding through division with insufficient DNA building blocks.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.
Key Signaling Pathways Modulated by this compound
Inhibition of DHODH by compounds such as this compound has been shown to impact several critical signaling pathways that regulate cell proliferation and survival.
The p53-GDF15 Signaling Pathway
DHODH inhibition can lead to the activation of the tumor suppressor protein p53. Activated p53, in turn, induces the expression and secretion of Growth Differentiation Factor 15 (GDF15), a stress-responsive cytokine. This pathway contributes to the anti-proliferative effects of DHODH inhibitors.
Caption: p53-GDF15 signaling pathway activated by DHODH inhibition.
The β-Catenin Signaling Pathway
In certain cancer types, such as esophageal squamous cell carcinoma, DHODH has been shown to interact with β-catenin, a key component of the Wnt signaling pathway. This interaction can stabilize β-catenin and promote its nuclear translocation, leading to the transcription of pro-proliferative genes. DHODH inhibitors can disrupt this interaction, leading to the degradation of β-catenin and a subsequent decrease in cell proliferation.
Caption: Disruption of β-Catenin signaling by DHODH inhibition.
The cGAS-STING Signaling Pathway
Recent studies have indicated that DHODH inhibition can lead to the accumulation of cytosolic mitochondrial DNA (mtDNA), which is then detected by the cyclic GMP-AMP synthase (cGAS). This activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses, which can indirectly inhibit cancer cell proliferation.
Caption: cGAS-STING pathway activation through DHODH inhibition.
Quantitative Data on DHODH Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of well-characterized DHODH inhibitors against various cancer cell lines, as well as their effects on cell cycle distribution.
Table 1: IC50/EC50 Values of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| Leflunomide | T24 | Bladder Cancer | 39.0 | [1] |
| Leflunomide | 5637 | Bladder Cancer | 84.4 | [1] |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 | [2] |
| Leflunomide | KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 | [2] |
| Leflunomide | SW620 | Colorectal Cancer | 173.9 | [2] |
| Teriflunomide (A771726) | A375 | Melanoma | 14.52 | [3] |
| Teriflunomide (A771726) | H929 | Myeloma | 45.78 | [3] |
| Teriflunomide (A771726) | Ramos | Burkitt's Lymphoma | 5.36 | [3] |
| Brequinar | A375 | Melanoma | 0.14 | [3] |
| Brequinar | H929 | Myeloma | 0.24 | [3] |
| Brequinar | Ramos | Burkitt's Lymphoma | 0.054 | [3] |
| H-006 | Jurkat | T-cell Leukemia | 0.0017 | [4] |
| H-006 | A549 | Lung Carcinoma | 0.0017 | [4] |
| Indoluidin D | HL-60 | Promyelocytic Leukemia | 0.0044 | [5] |
| Indoluidin D | Jurkat | T-cell Leukemia | 0.0051 | [5] |
Table 2: Effect of DHODH Inhibitors on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration (µM) | Treatment Time (h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Leflunomide | A375 | 100 | 72 | 35.2 | 55.1 | 9.7 | [6] |
| Leflunomide | MV3 | 100 | 72 | 40.1 | 49.8 | 10.1 | [6] |
| Brequinar | T-ALL cell lines | 1 | 72 | - | Increased | - | [7] |
| Meds433 | CML CD34+ | 0.1 | 72 | 45 | 35 | 20 | [8] |
| Leflunomide | MDA-MB-231 | 50 | 72 | 38 | 48 | 14 | [9] |
Note: Bolded values indicate the cell cycle phase with the most significant accumulation of cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of DHODH inhibitors in cell proliferation.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.[10][11][12]
Materials:
-
Cells of interest
-
This compound or other DHODH inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density that ensures logarithmic growth during the experiment. The volume is typically 100 µL for a 96-well plate and 25-50 µL for a 384-well plate.[13]
-
Compound Treatment: After allowing cells to attach overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10]
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of viable cells. Calculate the IC50 value using appropriate software.
Caption: Workflow for CellTiter-Glo® cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and using flow cytometry.[4][14][15][16][17]
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes.[4]
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge, and discard the supernatant. Repeat this step.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[4] (Cells can be stored at 4°C for several weeks at this stage).
-
Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.[4] b. Wash the cell pellet twice with PBS. c. Resuspend the pellet in PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[4] d. Incubate at room temperature for 15-30 minutes, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using propidium iodide.
Western Blotting
This protocol outlines the detection of specific proteins (e.g., DHODH, β-catenin, p53) in cell lysates to assess the molecular effects of this compound.[18][19][20]
Materials:
-
Cell lysates from treated and control cells
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control (e.g., GAPDH or β-actin).
Conclusion
The inhibition of DHODH presents a compelling strategy for targeting rapidly proliferating cells, particularly in the context of cancer. As exemplified by the hypothetical inhibitor this compound, targeting this key enzyme in pyrimidine biosynthesis leads to a cascade of events including cell cycle arrest and apoptosis, mediated through the modulation of critical signaling pathways such as p53-GDF15, β-catenin, and cGAS-STING. The experimental protocols and quantitative data provided in this guide offer a robust framework for the preclinical evaluation of novel DHODH inhibitors. A thorough understanding of these mechanisms and methodologies is paramount for the successful development of next-generation therapeutics targeting DHODH.
References
- 1. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. device.report [device.report]
- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. origene.com [origene.com]
- 19. bio-rad.com [bio-rad.com]
- 20. assaygenie.com [assaygenie.com]
Preliminary Studies on Dhodh-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-15, also identified as compound H19, is a novel piperine derivative that has emerged as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] Preliminary research indicates that this small molecule exerts cytotoxic effects on various cancer cell lines by inducing a specific form of programmed cell death known as ferroptosis.[1] This technical guide provides a comprehensive overview of the initial research on this compound, summarizing its inhibitory and cytotoxic activities, detailing the experimental methodologies used in its preliminary evaluation, and illustrating its mechanism of action through signaling pathway and workflow diagrams.
Quantitative Data Summary
The inhibitory potency of this compound against hDHODH and its cytotoxic effects on several human cancer cell lines have been quantified, with the key data summarized in the table below.
| Target/Cell Line | Parameter | Value (µM) | Reference |
| hDHODH | IC50 | 0.21 | [1][2] |
| NCI-H226 (Lung Cancer) | IC50 | 0.95 | [1][2] |
| HCT-116 (Colon Cancer) | IC50 | Not specified | [2] |
| MDA-MB-231 (Breast Cancer) | IC50 | 2.81 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its preclinical evaluation.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on common laboratory practices. For the exact experimental details, including specific reagent concentrations, incubation times, and instrumentation, it is imperative to consult the original research publication by Zhang JF, et al., Bioorg Chem. 2024 Sep;150:107594.
Human DHODH (hDHODH) Inhibitory Assay
This assay is designed to measure the enzymatic activity of hDHODH and the inhibitory effect of compounds like this compound.
-
Principle: The activity of hDHODH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate. The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human DHODH protein
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer
-
Triton X-100
-
This compound and control inhibitors
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, KCl, Triton X-100, and Coenzyme Q10.
-
Add the recombinant hDHODH enzyme to the wells of a 96-well plate.
-
Add varying concentrations of this compound or control inhibitors to the wells and pre-incubate for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding a solution of DHO and DCIP.
-
Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., NCI-H226, HCT-116, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 1.5 to 4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a wavelength of 492 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.
-
Measurement of Ferroptosis Markers
To confirm that this compound induces ferroptosis, several key markers are measured.
a) Lipid Peroxidation Assay
-
Principle: Lipid peroxidation, a hallmark of ferroptosis, can be detected using fluorescent probes that react with lipid hydroperoxides. The change in fluorescence intensity is measured by flow cytometry.
-
Materials:
-
Cancer cells treated with this compound
-
Lipid peroxidation fluorescent sensor (e.g., BODIPY™ 581/591 C11)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with the lipid peroxidation fluorescent sensor according to the manufacturer's protocol.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Analyze the fluorescence of the cells using a flow cytometer, detecting the shift in fluorescence that indicates lipid peroxidation.
-
b) Intracellular Ferrous Iron (Fe2+) Assay
-
Principle: An increase in the labile iron pool is a prerequisite for ferroptosis. Intracellular Fe2+ levels can be measured using fluorescent probes that specifically chelate Fe2+ and exhibit a corresponding change in fluorescence.
-
Materials:
-
Cancer cells treated with this compound
-
Fe2+-specific fluorescent probe (e.g., FerroOrange)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Treat cells with this compound.
-
Load the cells with the Fe2+-specific fluorescent probe.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer to quantify the intracellular Fe2+ concentration.
-
c) Glutathione (GSH) Assay
-
Principle: Depletion of glutathione (GSH), a major intracellular antioxidant, is a key event in ferroptosis. GSH levels can be quantified using colorimetric or luminescent assays.
-
Materials:
-
Cancer cells treated with this compound
-
GSH assay kit (colorimetric or luminescent)
-
Microplate reader
-
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells to release intracellular contents.
-
Perform the GSH assay according to the kit manufacturer's instructions, which typically involves a reaction that produces a colored or luminescent product in proportion to the amount of GSH.
-
Measure the absorbance or luminescence to determine the GSH concentration.
-
d) 4-Hydroxynonenal (4-HNE) Assay
-
Principle: 4-HNE is a toxic aldehyde product of lipid peroxidation and serves as a biomarker for ferroptosis. Its levels can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Cell lysates from cells treated with this compound
-
4-HNE ELISA kit
-
Microplate reader
-
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Perform the 4-HNE ELISA according to the manufacturer's protocol. This typically involves a competitive immunoassay where 4-HNE in the sample competes with a labeled 4-HNE for binding to a limited number of antibody sites.
-
Measure the absorbance and calculate the concentration of 4-HNE in the samples based on a standard curve.
-
References
Methodological & Application
Application Notes and Protocols for Dhodh-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-15 is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for determining its cytotoxic effects and confirming its mechanism of action.
Mechanism of Action
This compound is a hydroxyfurazan analog of A771726.[1][2][3] It exerts its biological effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA. Consequently, cells treated with this compound may undergo S-phase cell cycle arrest and subsequent apoptosis. The effects of this compound can be reversed by supplementing the cell culture medium with uridine, which bypasses the need for de novo pyrimidine synthesis.
Figure 1. Simplified signaling pathway of this compound action.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 281.27 g/mol | [4] |
| IC50 (rat liver DHODH) | 11 µM | [1][2][3] |
| Storage (Powder) | -20°C for 2 years | [2] |
| Storage (in DMSO) | -80°C for 6 months | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 2.81 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.[2]
Figure 2. Workflow for preparing this compound stock solution.
Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line. A colorimetric assay such as MTT or a fluorescence-based assay can be used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent or other viability assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 100 µM is recommended, based on the enzymatic IC50. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Uridine Rescue Experiment
This experiment is crucial to confirm that the observed effects of this compound are due to its on-target inhibition of DHODH.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Uridine stock solution (e.g., 100 mM in water or PBS, sterile filtered)
-
Cell viability assay kit
Protocol:
-
Seed cells as described in the cell viability assay protocol.
-
Prepare two sets of this compound dilutions in complete medium.
-
To one set of dilutions, add uridine to a final concentration of 100-200 µM.
-
Treat the cells with the this compound dilutions with and without uridine.
-
Incubate for 48-72 hours.
-
Perform the cell viability assay.
-
Compare the cell viability in the presence and absence of uridine. A significant rescue of cell viability by uridine indicates that the cytotoxic effect of this compound is due to the inhibition of de novo pyrimidine synthesis.
Figure 3. Logical flow of a uridine rescue experiment.
Troubleshooting
-
Precipitation of this compound in culture medium: If precipitation is observed upon dilution of the DMSO stock in aqueous medium, try preparing a more dilute stock solution in DMSO and adding a larger volume to the culture medium, while keeping the final DMSO concentration below 0.5%. Alternatively, pre-warming the culture medium to 37°C before adding the compound may help.
-
No observed effect: If this compound does not show the expected cytotoxic effect, consider that the cell line used may have a robust pyrimidine salvage pathway or may express a form of DHODH that is less sensitive to this inhibitor. Increasing the concentration or the treatment duration may be necessary.
-
High background toxicity in vehicle control: If the DMSO vehicle control shows significant cytotoxicity, ensure that the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%) and that the DMSO used is of high purity and anhydrous.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 生工生物工程(上海)股份有限公司 [store.sangon.com]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhodh-IN-15 (ASLAN003) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Dhodh-IN-15, also known as ASLAN003, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). The provided protocols and data are intended to guide researchers in designing and executing animal studies to evaluate the efficacy and mechanism of action of this compound, particularly in the context of hematological malignancies such as Acute Myeloid Leukemia (AML).
Introduction
This compound (ASLAN003) is a second-generation, orally active small molecule inhibitor of the human DHODH enzyme, a key component in the de novo pyrimidine biosynthesis pathway.[1] By targeting DHODH, ASLAN003 disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[2][3] Preclinical studies have demonstrated its potential as a differentiation-inducing agent in AML.[4][5][6] ASLAN003 has shown potent inhibition of DHODH with an IC50 of 35 nM.[4] It has been shown to be safe and well-tolerated in healthy volunteers in a phase 1 trial and is being investigated for the treatment of AML.[1][7]
Data Presentation
The following tables summarize the quantitative data from preclinical animal studies involving this compound (ASLAN003).
Table 1: In Vivo Efficacy of this compound (ASLAN003) in AML Xenograft Models
| Animal Model | Cell Line | This compound (ASLAN003) Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| NSG Mice | MOLM-14 | 50 mg/kg | Daily Oral Gavage | 2 to 11 weeks | Significantly prolonged survival | [6] |
| NSG Mice | THP-1 | 50 mg/kg | Daily Oral Gavage | 2 to 11 weeks | Significantly prolonged survival | [6] |
| NSG Mice | Patient-Derived Xenograft (PDX) | 50 mg/kg | Daily Oral Gavage | 2 to 11 weeks | Reduced leukemic burden in bone marrow, peripheral blood, spleen, and liver; Prolonged survival | [4][6] |
Table 2: Pharmacodynamic Effects of this compound (ASLAN003) in AML Xenograft Models
| Animal Model | Cell Line / PDX | This compound (ASLAN003) Dosage | Biomarker | Effect | Reference |
| NSG Mice | PDX | 50 mg/kg (daily oral gavage) | Human CD45+ leukemia cells | Significantly reduced percentages in bone marrow, peripheral blood, spleen, and liver | [4] |
| NSG Mice | PDX | 50 mg/kg (daily oral gavage) | Human CD11b+ and CD14+ cells | Increased expression, indicating myeloid differentiation | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an AML Xenograft Mouse Model
Objective: To evaluate the anti-leukemic efficacy of this compound (ASLAN003) in a xenograft mouse model of AML.
Materials:
-
This compound (ASLAN003)
-
Vehicle (e.g., 0.5% methylcellulose)
-
AML cell line (e.g., MOLM-14 or THP-1)
-
Immunocompromised mice (e.g., NSG mice)
-
Standard animal housing and handling equipment
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen AML cell line under standard conditions.
-
On Day 0, inoculate immunocompromised mice with the AML cells (e.g., intravenously or subcutaneously).
-
-
Animal Randomization and Grouping:
-
Three days post-inoculation, randomly assign mice to treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound (ASLAN003) in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer this compound (ASLAN003) or vehicle to the respective groups via oral gavage daily.[6]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the animals regularly to assess toxicity. A once-daily dose of 50 mg/kg for 2 to 11 weeks did not affect the animals' body weight in published studies.[6]
-
Monitor animal survival.
-
At the end of the study or at predetermined time points, collect peripheral blood, bone marrow, spleen, and liver for analysis of leukemic burden.
-
-
Analysis of Leukemic Burden:
-
Use flow cytometry to quantify the percentage of human CD45+ cells in the collected tissues to determine the extent of leukemic engraftment.
-
Assess differentiation by staining for myeloid markers such as CD11b and CD14.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in animal models.
Caption: Signaling pathway of this compound (ASLAN003) in cancer cells.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. FDA grants orphan designation to DHODH inhibitor for AML | MDedge [mdedge.com]
- 2. Novel Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biospectrumasia.com [biospectrumasia.com]
Application Notes and Protocols for Dhodh-IN-15 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-15 is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, which play a central role in the pathophysiology of rheumatoid arthritis (RA). By inhibiting DHODH, this compound is expected to exert immunomodulatory effects, making it a compound of interest for RA research. This compound is an analog of A771726, the active metabolite of leflunomide, a clinically approved drug for RA.[1][2]
This document provides detailed application notes and protocols for the investigation of this compound in the context of rheumatoid arthritis research. While specific experimental data for this compound is limited in publicly available literature, the provided methodologies are based on established protocols for other well-characterized DHODH inhibitors, such as leflunomide and teriflunomide.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for this compound in the context of rheumatoid arthritis. The primary reported value is its in vitro potency against DHODH.
| Parameter | Value | Species/System | Reference |
| IC50 | 11 µM | Rat Liver DHODH | [1][2] |
Further research is required to determine the efficacy of this compound in relevant cellular and in vivo models of rheumatoid arthritis.
Mechanism of Action and Signaling Pathways
This compound, as a DHODH inhibitor, is anticipated to modulate the inflammatory processes in rheumatoid arthritis primarily by depleting the intracellular pyrimidine pool in activated lymphocytes. This leads to the inhibition of T-cell and B-cell proliferation and function, which are critical drivers of the autoimmune response in RA. The downstream effects of DHODH inhibition are expected to impact key inflammatory signaling pathways.
Key Signaling Pathways Affected by DHODH Inhibition
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation in RA, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4][5] By limiting the proliferation of immune cells, DHODH inhibitors can indirectly reduce the overall activation of the NF-κB pathway in the synovium.
-
JAK-STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for mediating the effects of many cytokines implicated in RA pathogenesis, such as interleukins (IL-6, IL-15) and interferons.[6][7][8][9] DHODH inhibition can suppress the proliferation of cytokine-producing T-cells, thereby dampening the activation of the JAK-STAT pathway in synovial cells and other immune cells.
Below are diagrams illustrating the proposed mechanism of action and the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound in rheumatoid arthritis.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound.
DHODH Inhibition Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against DHODH enzyme activity.
Materials:
-
Recombinant human DHODH
-
This compound
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant human DHODH to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature.
-
Prepare a substrate solution containing DHO, CoQD, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
T-cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Cell proliferation reagent (e.g., WST-1, MTT, or BrdU)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed PBMCs or T-cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with PHA or anti-CD3/CD28 antibodies.
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control.
Cytokine Production Assay
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
PBMCs or synovial fluid mononuclear cells from RA patients
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate stimuli
-
RPMI-1640 medium with 10% FBS
-
ELISA kits or multiplex immunoassay kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17)
-
24-well cell culture plate
-
Centrifuge
Protocol:
-
Culture the cells in a 24-well plate and treat with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS or another suitable stimulus.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Collagen-Induced Arthritis (CIA) Model in Mice (In Vivo)
This is a widely used animal model to evaluate the efficacy of anti-arthritic compounds.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration
-
Calipers for paw thickness measurement
-
Micro-CT or X-ray for joint imaging
Protocol:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound (e.g., daily oral gavage) at the onset of arthritis (around day 24-28) or in a prophylactic setting. Include a vehicle control group.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4). Measure paw thickness using calipers.
-
Termination: At the end of the study (e.g., day 42), euthanize the mice.
-
Histopathology: Collect the joints, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Radiographic Analysis: Use micro-CT or X-ray to evaluate bone erosion and joint damage.
-
Biomarker Analysis: Collect blood at termination to measure serum levels of inflammatory cytokines and anti-collagen antibodies.
Conclusion
This compound, as a DHODH inhibitor, holds potential as a research tool for investigating novel therapeutic strategies for rheumatoid arthritis. The provided application notes and protocols offer a framework for its preclinical evaluation. Due to the current lack of specific data for this compound, it is crucial for researchers to perform initial dose-response studies and to thoroughly characterize its effects in relevant RA models. The methodologies outlined here, based on the established actions of other DHODH inhibitors, provide a solid starting point for these investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 3. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB and Rheumatoid Arthritis: Will Understanding Genetic Risk Lead to a Therapeutic Reward? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Jak/STAT pathway: A focus on pain in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Dhodh-IN-15 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of Dhodh-IN-15, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The provided methodologies cover in vitro enzymatic and cell-based assays, as well as in vivo models, to thoroughly characterize the inhibitory activity and anti-proliferative effects of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a novel inhibitor of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are critical for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pathway to meet their increased demand for nucleotides.[3][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.[5] Recent studies have also indicated that inhibition of DHODH can induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[1][6]
De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of piperine derivatives as inhibitors of human dihydroorotate dehydrogenase to induce ferroptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of DHODH Inhibitors in Mice
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1][2] DHODH inhibitors block this pathway, leading to cell cycle arrest and reduced cell proliferation, making them a promising class of therapeutic agents for cancer, autoimmune diseases, and viral infections.[1][4]
These application notes provide a detailed protocol for the administration of a representative DHODH inhibitor, Brequinar (BQ), in mouse models, based on established research. While the specific compound "Dhodh-IN-15" was not identified, the following protocols for Brequinar can serve as a comprehensive guide for researchers working with DHODH inhibitors in preclinical mouse studies.
Mechanism of Action
DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, located in the inner mitochondrial membrane.[2][4] It catalyzes the oxidation of dihydroorotate to orotate.[3] DHODH inhibitors bind to the enzyme, blocking its function and thereby depleting the intracellular pool of pyrimidines.[1] This leads to an inhibition of DNA and RNA synthesis, resulting in cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell proliferation.[2][4] The effects of DHODH inhibition can be reversed by supplementing with uridine, which bypasses the de novo synthesis pathway and replenishes the pyrimidine pool through the salvage pathway.[4][5]
Signaling Pathways
The inhibition of DHODH can impact several cellular signaling pathways:
-
P53 Activation and GDF15 Expression: DHODH inhibition can activate the tumor suppressor p53, leading to an increase in the expression and secretion of Growth Differentiation Factor 15 (GDF15).[6][7][8] GDF15 is a cytokine involved in regulating appetite and metabolic balance.[7][8]
-
Wnt/β-catenin Signaling: In some cancer types, such as esophageal squamous cell carcinoma, DHODH has been shown to interact with β-catenin, promoting its stability and activating the Wnt/β-catenin signaling pathway.[9] Inhibition of DHODH could potentially modulate this pathway.[9]
-
Antigen Presentation: DHODH inhibition has been shown to upregulate the expression of genes involved in the antigen presentation pathway, leading to increased surface expression of MHC-I on cancer cells.[5] This can enhance the efficacy of immune checkpoint blockade therapies.[5]
Experimental Data Summary
The following tables summarize quantitative data from preclinical studies involving the administration of the DHODH inhibitor Brequinar in mice.
Table 1: Dosing and Administration of Brequinar in Mice
| Parameter | Details | Reference |
| Drug | Brequinar (BQ) | [5] |
| Mouse Strain | C57BL/6J | [5] |
| Dosage | 10 mg/kg | [5] |
| Administration Route | Intraperitoneal (IP) injection | [5] |
| Frequency | Daily | [5] |
| Vehicle | 0.9% NaCl | [5] |
Table 2: In Vivo Efficacy of Brequinar in a B16F10 Melanoma Mouse Model
| Treatment Group | Outcome | Reference |
| Vehicle | Progressive tumor growth | [5] |
| Brequinar (10 mg/kg, daily IP) | Additive survival benefit when combined with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1 antibodies) | [5] |
Experimental Protocols
Preparation of Brequinar for In Vivo Administration
Materials:
-
Brequinar (BQ) powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Calculate the required amount of Brequinar based on the desired concentration and the total volume needed for the experiment.
-
Weigh the calculated amount of Brequinar powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% NaCl to the tube to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL).
-
Vortex the solution thoroughly until the Brequinar is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.
-
The Brequinar solution is now ready for administration. Prepare fresh daily.
In Vivo Administration of Brequinar in a Xenograft Mouse Model
Materials:
-
Tumor cells (e.g., B16F10 melanoma cells)
-
Matrigel (or other appropriate extracellular matrix)
-
Female C57BL/6J mice (6-8 weeks old)
-
Prepared Brequinar solution (see protocol above)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest and count the tumor cells.
-
Resuspend the cells in a 1:1 volume ratio of sterile PBS or culture medium and Matrigel.
-
Inject the cell suspension (e.g., 1 x 10^5 cells in 100 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Weigh each mouse to determine the exact injection volume.
-
Administer Brequinar (e.g., 10 mg/kg) or vehicle (0.9% NaCl) via intraperitoneal (IP) injection daily.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Visualizations
Caption: Mechanism of action of DHODH inhibitors.
Caption: In vivo xenograft study workflow.
Caption: Downstream effects of DHODH inhibition.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Pathways with Dhodh-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dhodh-IN-15 and its human-specific analog, hthis compound, for the investigation of metabolic pathways. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, and its inhibition offers a powerful tool to probe cellular metabolism, with significant implications for cancer, autoimmune diseases, and other proliferative disorders.
Introduction to this compound and hthis compound
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.[] this compound is a hydroxyfurazan analog of A771726.[2][3] A closely related compound, hthis compound, is a potent inhibitor of human DHODH and has demonstrated cytotoxic and pro-ferroptotic effects in cancer cells.[4]
Inhibition of DHODH by these compounds leads to a depletion of the pyrimidine pool, which in turn affects not only nucleic acid synthesis but also other fundamental cellular processes, including mitochondrial respiration and glycolysis. This makes this compound and hthis compound valuable research tools for dissecting the intricate connections within cellular metabolic networks.
Quantitative Data
The following tables summarize the key quantitative data for this compound and hthis compound, providing a basis for experimental design.
Table 1: Inhibitory Potency of this compound and hthis compound
| Compound | Target | IC50 Value | Reference |
| This compound | Rat Liver DHODH | 11 µM | [2][3] |
| hthis compound | Human DHODH | 0.21 µM | [4] |
Table 2: Cytotoxicity of hthis compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| NCI-H226 | Lung Cancer | 0.95 µM | [4] |
| HCT-116 | Colon Cancer | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | 2.81 µM | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathway affected by this compound and a general workflow for studying its effects.
Experimental Protocols
The following are detailed protocols that can be adapted for use with this compound and hthis compound to study their effects on metabolic pathways.
Protocol 1: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, NCI-H226, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or hthis compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound or hthis compound in complete medium. The final concentrations should bracket the expected IC50 value (e.g., for hthis compound, a range from 0.01 µM to 100 µM is a good starting point). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound or hthis compound stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimal density determined for the specific cell line.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
The next day, prepare fresh Seahorse XF Base Medium and supplement it with glucose, pyruvate, and glutamine.
-
Prepare the desired concentrations of this compound or hthis compound in the assay medium.
-
Wash the cells with the assay medium and then add the medium containing the inhibitor or vehicle control.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the Seahorse XF Sensor Cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Seahorse XF Cell Mito Stress Test.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: 13C-Metabolic Flux Analysis
Objective: To trace the metabolic fate of key nutrients and quantify metabolic pathway fluxes upon this compound treatment.
Materials:
-
Cell culture medium with dialyzed FBS
-
13C-labeled glucose or 13C,15N-labeled glutamine
-
This compound or hthis compound stock solution
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolite extraction buffer (e.g., 80% methanol)
Procedure:
-
Culture cells to mid-log phase.
-
Switch the cells to a medium containing the 13C-labeled substrate and the desired concentration of this compound or vehicle control.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for isotopic labeling to reach a steady state.
-
At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction buffer.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts by LC-MS to determine the mass isotopomer distribution of key metabolites in the pyrimidine synthesis pathway and central carbon metabolism (e.g., aspartate, orotate, UMP, TCA cycle intermediates).
-
Use metabolic flux analysis software (e.g., INCA, WUflux) to calculate the relative or absolute fluxes through the relevant metabolic pathways.
Protocol 4: Western Blot Analysis for p53 and GDF15
Objective: To investigate the effect of this compound on the expression of proteins involved in the cellular stress response.
Materials:
-
Cell line of interest
-
This compound or hthis compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, GDF15, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or hthis compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities.
By employing these protocols, researchers can effectively utilize this compound and hthis compound to gain valuable insights into the role of de novo pyrimidine synthesis in various physiological and pathological contexts.
References
Troubleshooting & Optimization
Dhodh-IN-15 not showing expected results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Dhodh-IN-15, a dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological effect?
This compound is a hydroxyfurazan analog of A771726 and acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] The primary expected effect of this compound is the inhibition of cell proliferation due to the depletion of the pyrimidine pool necessary for DNA and RNA synthesis.[3][4] In some cancer cell lines, particularly leukemia, DHODH inhibition can also induce cell differentiation or apoptosis.[5][6][7]
Q2: At what concentration should I use this compound?
The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. It has a reported IC50 of 11 μM for rat liver DHODH.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. As a starting point, you can test a range of concentrations from 1 µM to 50 µM.
Q3: Why am I not observing the expected anti-proliferative effect with this compound?
Several factors could contribute to a lack of an anti-proliferative effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: How can I confirm that this compound is inhibiting DHODH in my experimental system?
To confirm target engagement, you can perform a uridine rescue experiment. Supplementing the cell culture medium with uridine should reverse the anti-proliferative effects of this compound by replenishing the pyrimidine pool through the salvage pathway.[3][8] Additionally, you can measure the accumulation of dihydroorotate (DHO), the substrate of DHODH, in cell lysates or culture medium as a biomarker of DHODH inhibition.[8][9]
Q5: Are there any known off-target effects of this compound?
While this compound is designed as a DHODH inhibitor, like many small molecules, off-target effects are possible. It is crucial to include proper controls in your experiments, such as the uridine rescue, to ensure the observed phenotype is due to DHODH inhibition. Some compounds initially identified as inhibitors of other targets, like FTO, were later found to exert their effects through off-target inhibition of DHODH.[8]
Troubleshooting Guide: this compound Not Showing Expected Results
If you are not observing the expected anti-proliferative or pro-differentiative effects of this compound, please follow the steps outlined in the table and diagram below.
Table 1: Troubleshooting Steps for Unexpected this compound Results
| Issue | Possible Cause | Recommended Action |
| No effect on cell proliferation | Compound inactivity: this compound may have degraded. | Ensure proper storage of the compound (-20°C for powder, -80°C in DMSO for long-term).[1] Prepare fresh stock solutions. |
| Sub-optimal concentration: The concentration used may be too low for your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). | |
| Cell line resistance: Your cell line may have a highly active pyrimidine salvage pathway. | Perform a uridine rescue experiment. If the cells are not affected by this compound even without uridine, they may be resistant. | |
| High serum concentration in media: Serum can contain nucleosides that can be utilized by the salvage pathway. | Reduce the serum concentration in your culture medium, if possible for your cell line. | |
| Variable results between experiments | Inconsistent cell culture conditions: Cell density, passage number, and media composition can affect results. | Standardize your experimental protocols, including seeding density and passage number. |
| Inconsistent compound preparation: Errors in dilution or storage of stock solutions. | Prepare fresh dilutions for each experiment from a validated stock solution. | |
| Unexpected phenotype observed | Off-target effects: The observed phenotype may not be related to DHODH inhibition. | Perform a uridine rescue experiment. If uridine does not reverse the phenotype, it is likely an off-target effect. |
| Metabolic reprogramming: DHODH inhibition can induce other metabolic changes.[10] | Investigate other metabolic pathways that may be affected by pyrimidine depletion. |
Diagram 1: Troubleshooting Workflow for this compound Experiments
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dhodh-IN-15 Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dhodh-IN-15 in their experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to an arrest of cell proliferation and, in some cases, apoptosis.[2]
2. What is the difference between this compound and hthis compound?
It is crucial to distinguish between two similarly named compounds:
-
This compound: An inhibitor of rat liver DHODH with an IC50 of 11 μM.
-
hthis compound: A more potent inhibitor of human DHODH with an IC50 of 0.21 μM.[4]
This guide will focus on hthis compound due to its higher relevance for studies involving human cell lines. Always verify the specific compound you are using.
3. What is a typical starting concentration for hthis compound in cell-based assays?
A good starting point for cell-based assays is to test a concentration range around the cytotoxic IC50 values. For hthis compound, this typically falls within the 0.5 to 5 µM range for many cancer cell lines.[4] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
4. How do I prepare a stock solution of hthis compound?
hthis compound is typically soluble in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[5] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. To avoid precipitation, it is recommended to add the DMSO stock to the medium while vortexing. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
5. How can I confirm that the observed effects are due to DHODH inhibition?
A "uridine rescue" experiment is the standard method to confirm the on-target activity of a DHODH inhibitor.[6][7] Since DHODH inhibition blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine allows cells to produce pyrimidines via the salvage pathway, thus bypassing the inhibited step. If the effects of hthis compound (e.g., decreased cell viability) are reversed by the addition of uridine (typically 50-100 µM), it strongly suggests that the observed phenotype is a direct result of DHODH inhibition.[6][8]
6. What are potential off-target effects of DHODH inhibitors?
While hthis compound is a potent DHODH inhibitor, it is important to consider potential off-target effects. Some inhibitors of other enzymes, such as the fat mass and obesity-associated protein (FTO), have been shown to have off-target effects on DHODH.[9][10][11] While specific off-target studies for hthis compound are not widely available, it is good practice to confirm on-target activity using methods like the uridine rescue experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium. | The compound has low aqueous solubility. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). Add the DMSO stock to the medium while vortexing to ensure rapid mixing. Consider using a surfactant like Tween 80 at a very low concentration, but test for its effect on your cells first. |
| No or low activity observed. | The concentration used is too low for the specific cell line. The compound has degraded. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 to 20 µM). Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| High background or inconsistent results in enzymatic assays. | Sub-optimal assay conditions. Instability of reagents. | Optimize buffer pH and concentration. Ensure the substrate and cofactor concentrations are not limiting. Use freshly prepared reagents, especially for sensitive components like coenzyme Q10. Run appropriate controls, including a no-enzyme control and a no-inhibitor control. |
| Unexpected cytotoxicity in control cells. | The concentration of DMSO is too high. The cell line is particularly sensitive to solvent. | Reduce the final concentration of DMSO in the culture medium to the lowest possible level that maintains compound solubility (ideally ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its specific effect on cell viability. |
| Variability between experiments. | Inconsistent cell seeding density. Differences in compound preparation. Passage number of cells. | Ensure consistent cell seeding density across all wells and experiments. Prepare fresh dilutions of the compound for each experiment. Use cells within a consistent and low passage number range, as cellular characteristics can change over time. |
Data Presentation
Table 1: Inhibitory and Cytotoxic Concentrations of hthis compound
| Parameter | Value | Species/Cell Line | Reference |
| Enzymatic IC50 | 0.21 µM | Human DHODH | [4] |
| Cytotoxic IC50 | 0.95 - 2.81 µM | NCI-H226, HCT-116, MDA-MB-231 cancer cell lines | [4] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of hthis compound in culture medium from a DMSO stock solution.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of hthis compound to the wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
DHODH Enzymatic Assay
This protocol is a general guideline and may need optimization.
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100).
-
Add recombinant human DHODH enzyme to the reaction buffer.
-
Add different concentrations of hthis compound or a vehicle control (DMSO) to the enzyme mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrates: dihydroorotate and an electron acceptor like 2,6-dichloroindophenol (DCIP) or coenzyme Q.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP).
-
Calculate the initial reaction rates and determine the IC50 value of hthis compound.
Uridine Rescue Experiment
-
Seed cells as you would for a standard cell proliferation assay.
-
Prepare two sets of hthis compound dilutions in culture medium.
-
To one set of dilutions, add uridine to a final concentration of 50-100 µM.
-
Treat the cells with the different conditions (hthis compound alone, uridine alone, and hthis compound with uridine).
-
After the desired incubation period (e.g., 72 hours), assess cell viability using a method like the CCK-8 assay.
-
Compare the viability of cells treated with hthis compound in the presence and absence of uridine. A significant increase in viability in the presence of uridine indicates an on-target effect.[6][7]
Visualizations
Caption: De novo pyrimidine synthesis pathway and the action of hthis compound.
Caption: Workflow for determining the IC50 of hthis compound in a cell proliferation assay.
Caption: Logic diagram for troubleshooting lack of efficacy in experiments.
References
- 1. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving Dhodh-IN-15 stability in solution
Welcome to the technical support center for Dhodh-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation. This makes it a compound of interest for research in areas such as cancer and autoimmune diseases. Malignant cells, in particular, appear to be more dependent on the de novo pyrimidine synthesis pathway, providing a potential therapeutic window.[1][2]
Q2: How should I store this compound powder?
A2: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term storage, the this compound stock solution in DMSO should be stored at -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: Is this compound stable in aqueous solutions or cell culture media?
Q6: What are the known safety precautions for handling this compound?
A6: According to the Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and is toxic to aquatic life with long-lasting effects.[3] It is important to avoid inhalation, and contact with skin and eyes.[3] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.[3] Work in a well-ventilated area.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the aqueous solubility of this compound is exceeded. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%). Prepare serial dilutions of your high-concentration DMSO stock in DMSO before making the final dilution into the aqueous medium. Pre-warm the cell culture medium to 37°C before adding the inhibitor. |
| Inconsistent or weaker-than-expected biological activity. | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The compound may be unstable in the experimental buffer or medium over the course of the assay. | Prepare a fresh stock solution from powder. Aliquot the stock solution to minimize freeze-thaw cycles. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| High background signal or off-target effects. | The concentration of this compound used may be too high, leading to non-specific interactions. The final DMSO concentration may be causing cellular stress. | Perform a dose-response experiment to determine the optimal concentration range for your assay. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for solvent effects. |
| Difficulty reproducing results between experiments. | Variability in stock solution preparation. Inconsistent cell seeding density or passage number. Variations in incubation times. | Standardize your protocol for stock solution preparation and storage. Ensure consistent cell culture practices. Carefully control all experimental parameters. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing the Stability of this compound in Solution by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound. Specific parameters will need to be optimized for your equipment and experimental setup.
-
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer or cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer or medium at the desired final concentration.
-
Prepare a control sample of this compound in a stable solvent (e.g., 50% ACN in water) at the same concentration.
-
Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the sample and quench any potential enzymatic activity by adding an equal volume of cold ACN.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Develop an HPLC method to separate this compound from potential degradation products. A gradient elution with a C18 column is a common starting point.
-
Set up the mass spectrometer to monitor the parent ion of this compound and any predicted degradation products.
-
Inject the samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area of this compound as a function of time to determine the degradation rate.
-
Analyze the mass spectra for the appearance of new peaks that may correspond to degradation products.
-
-
Visualizations
DHODH Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Assessing this compound Stability.
Logical Flowchart for Troubleshooting this compound Experiments.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|1364791-88-7|MSDS [dcchemicals.com]
Dhodh-IN-15 cytotoxicity issues and solutions
Disclaimer: No specific information was found for a compound named "Dhodh-IN-15." The following information is based on the known cytotoxicity issues and solutions for the broader class of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Researchers using any specific DHODH inhibitor should consult the manufacturer's documentation for compound-specific details.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity issues encountered during experiments with DHODH inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DHODH inhibitors that leads to cytotoxicity?
A1: Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme essential for the de novo synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[1][2][3][4] DHODH inhibitors block the fourth step in this pathway, the conversion of dihydroorotate to orotate.[2][3][5][6] This leads to a depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis, causing cell cycle arrest and ultimately, cell death, particularly in rapidly proliferating cells like cancer cells that are highly dependent on this pathway.[5][7][8]
Q2: Why do I observe selective cytotoxicity in cancer cells, especially under hypoxic conditions?
A2: Many cancer cells exhibit a high rate of proliferation and are therefore more reliant on the de novo pyrimidine synthesis pathway than normal, quiescent cells, which can utilize the salvage pathway.[5][8] This increased dependency makes them more susceptible to DHODH inhibition.[5] Furthermore, under hypoxic (low oxygen) conditions, which are common in solid tumors, the mitochondrial respiratory chain is less efficient.[9] Since DHODH is linked to the respiratory chain, its inhibition under hypoxia can further disrupt cellular metabolism and energy production, leading to enhanced selective cytotoxicity in cancer cells.[5][9]
Q3: Can off-target effects contribute to the observed cytotoxicity?
A3: While many DHODH inhibitors are highly selective, off-target effects can occur and contribute to cytotoxicity. For instance, some compounds developed as inhibitors for other enzymes, such as the fat mass and obesity-associated protein (FTO), have been found to also inhibit DHODH.[10][11] It is crucial to verify the specificity of the inhibitor being used and consider the possibility of off-target activities, especially if unexpected cytotoxic profiles are observed.
Q4: How can I confirm that the observed cytotoxicity is due to DHODH inhibition?
A4: A standard method to confirm that cytotoxicity is a direct result of DHODH inhibition is a "rescue" experiment. Supplementing the cell culture medium with uridine can bypass the enzymatic block and replenish the pyrimidine pool, thereby rescuing the cells from the cytotoxic effects of the inhibitor.[7][10][11][12] If the addition of uridine reverses the observed cell death, it strongly indicates that the cytotoxicity is on-target.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Non-Target Cells
Possible Cause:
-
High Inhibitor Concentration: The concentration of the DHODH inhibitor may be too high, leading to toxicity in cells that are less reliant on de novo pyrimidine synthesis.
-
Off-Target Effects: The inhibitor may have off-target activities affecting other essential cellular processes.
-
Cell Line Sensitivity: Certain non-cancerous, rapidly dividing cell lines may also be sensitive to DHODH inhibition.
Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration that induces cytotoxicity in target cells while minimizing effects on non-target cells.
-
Perform a Uridine Rescue Experiment: As detailed in the FAQs, add exogenous uridine to the culture medium. If the cytotoxicity is mitigated, it confirms the effect is primarily due to DHODH inhibition.
-
Characterize Cell Line Dependency: Assess the relative dependence of your cell lines on the de novo versus the salvage pathway for pyrimidine synthesis.
-
Consult Literature for Off-Target Effects: Research the specific DHODH inhibitor you are using for any known off-target activities.
Issue 2: Inconsistent or Lack of Expected Cytotoxicity
Possible Cause:
-
Active Salvage Pathway: The target cells may have a highly active pyrimidine salvage pathway, making them less dependent on de novo synthesis and thus resistant to DHODH inhibition.
-
Inhibitor Potency and Stability: The inhibitor may have low potency against the DHODH of the specific species being studied, or it may be unstable under the experimental conditions.
-
High Serum Concentration in Media: Components in the serum may interfere with the inhibitor's activity or provide precursors for the salvage pathway.
Troubleshooting Steps:
-
Assess Salvage Pathway Activity: Measure the activity of key salvage pathway enzymes in your target cells.
-
Combine with Salvage Pathway Inhibitors: Consider co-treatment with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole, to potentially enhance the cytotoxic effect of the DHODH inhibitor.[13]
-
Verify Inhibitor Activity: Confirm the inhibitor's potency using a cell-free enzymatic assay with recombinant DHODH.
-
Optimize Culture Conditions: Test the effect of reducing the serum concentration in the culture medium, ensuring it does not otherwise affect cell viability.
Data Presentation
Table 1: Example EC50 Values of DHODH Inhibitors in Different Cancer Cell Lines
| Cell Line | DHODH Inhibitor | EC50 (µM) | Reference |
| A375 (Melanoma) | A771726 | 14.52 | [8] |
| H929 (Myeloma) | A771726 | 45.78 | [8] |
| Ramos (Lymphoma) | A771726 | 5.36 | [8] |
| A375 (Melanoma) | Brequinar | 0.14 | [8] |
| H929 (Myeloma) | Brequinar | 0.24 | [8] |
| Ramos (Lymphoma) | Brequinar | 0.054 | [8] |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
Objective: To determine if the cytotoxicity of a DHODH inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of uridine (e.g., 100 mM in sterile water or PBS).
-
Treat the cells with a serial dilution of the DHODH inhibitor in the presence or absence of a final concentration of 100 µM uridine.[10][12] Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for a period determined by the cell line's doubling time (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as MTT, CellTiter-Glo, or trypan blue exclusion.
-
Compare the dose-response curves of the inhibitor with and without uridine. A rightward shift in the curve in the presence of uridine indicates a rescue effect.
Mandatory Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the site of action for DHODH inhibitors.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with DHODH inhibitors.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 4. What are DHODH modulators and how do they work? [synapse.patsnap.com]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
refining Dhodh-IN-15 treatment duration
Welcome to the technical support center for Dhodh-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a specific focus on refining treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Tyrosine Kinase "TK-1". TK-1 is a critical upstream regulator of the RAS/MAPK signaling pathway. By inhibiting TK-1, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in TK-1 dependent cell lines.
Q2: What is a recommended starting point for treatment duration in vitro?
A2: For initial experiments, we recommend a 24-hour treatment duration. This time point has been shown to be sufficient to observe significant inhibition of p-ERK, a key downstream biomarker of the RAS/MAPK pathway, without inducing excessive cytotoxicity in most sensitive cell lines. However, the optimal duration can vary significantly based on the cell type and the specific experimental endpoint.
Q3: How does cell doubling time influence the optimal treatment duration?
A3: The doubling time of your cell line is a critical factor. For rapidly proliferating cells (e.g., doubling time < 24 hours), shorter treatment durations of 12-24 hours may be sufficient to observe effects on cell viability and signaling. For slower-growing cells, longer incubation times of 48-72 hours or more may be necessary to see a significant biological effect. It is crucial to establish a baseline growth curve for your specific cell model.
Q4: What are the key biomarkers to assess target engagement and downstream effects over time?
A4: We recommend a time-course analysis of the following biomarkers:
-
Direct Target Engagement: Phospho-TK-1 (p-TK-1) levels to confirm direct inhibition.
-
Downstream Pathway Modulation: Phospho-ERK (p-ERK) and Phospho-MEK (p-MEK) levels to assess the inhibition of the RAS/MAPK pathway.
-
Cellular Response: Cleaved PARP or Caspase-3 levels to measure apoptosis, and Cyclin D1 levels to assess effects on the cell cycle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at the desired treatment duration, even at low concentrations. | The cell line may be exceptionally sensitive to TK-1 inhibition, or there may be off-target effects. | Reduce the treatment duration. A time-course experiment (e.g., 6, 12, 24 hours) can help identify a window where target inhibition is achieved without widespread cell death. Also, consider using a lower serum concentration in your culture medium, as serum components can influence drug sensitivity. |
| Loss of inhibitory effect (rebound signaling) during prolonged treatment (>48 hours). | This could be due to drug degradation in the culture medium or the activation of compensatory signaling pathways. | Replenish the this compound-containing medium every 24-48 hours. To investigate compensatory mechanisms, consider co-treatment with inhibitors of other relevant pathways (e.g., PI3K/Akt). |
| Inconsistent results between experimental replicates for time-course studies. | This often stems from variations in cell density at the time of treatment or inconsistent timing of sample collection. | Ensure all wells or flasks have a consistent cell seeding density and are in the logarithmic growth phase at the start of the experiment. Use a precise timer for all treatment and harvesting steps. |
| No significant effect on cell viability is observed, even after 72 hours of treatment. | The cell line may not be dependent on the TK-1 signaling pathway, or it may have acquired resistance mechanisms. | Confirm target engagement by measuring p-TK-1 and p-ERK levels via Western blot. If the target is inhibited but there is no downstream effect, the cell line is likely not sensitive. We recommend screening a panel of cell lines to identify a suitable model. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Target Inhibition via Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with this compound at a predetermined concentration (e.g., 2x IC50). Include a vehicle control (e.g., 0.1% DMSO).
-
Time Points: Harvest cell lysates at various time points post-treatment (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Load equal amounts of protein for SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-TK-1, TK-1, p-ERK, ERK, and a loading control (e.g., GAPDH).
-
Analysis: Quantify band intensities to determine the extent and duration of target inhibition.
Protocol 2: Dose-Response and Duration Matrix Experiment
This experiment helps to identify the optimal combination of drug concentration and treatment time.
-
Plate Setup: Seed cells in a 96-well plate at a predetermined density.
-
Matrix Treatment: Create a two-dimensional titration matrix. On one axis, perform a serial dilution of this compound (e.g., 8 concentrations). On the other axis, set up different treatment durations (e.g., 24, 48, and 72 hours).
-
Incubation: At the end of each designated treatment duration, add a viability reagent (e.g., CellTiter-Glo® or MTT).
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer according to the manufacturer's instructions.
-
Analysis: For each time point, plot the dose-response curve and calculate the IC50 value. This will reveal how the potency of this compound changes over time.
Data Summaries
Table 1: IC50 Values of this compound at Different Treatment Durations in Various Cell Lines
| Cell Line | Doubling Time (approx.) | IC50 at 24h (nM) | IC50 at 48h (nM) | IC50 at 72h (nM) |
| Cell Line A | 20 hours | 50 | 25 | 15 |
| Cell Line B | 36 hours | 250 | 120 | 60 |
| Cell Line C | 48 hours | >1000 | 800 | 450 |
Table 2: Apoptosis Induction Over Time with 100 nM this compound
| Cell Line | % Apoptotic Cells (Annexin V+) at 24h | % Apoptotic Cells (Annexin V+) at 48h | % Apoptotic Cells (Annexin V+) at 72h |
| Cell Line A | 25% | 55% | 75% |
| Cell Line B | 15% | 40% | 65% |
| Cell Line C | <5% | 10% | 20% |
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting TK-1.
Caption: Workflow for a dose-response and duration matrix experiment.
Technical Support Center: Overcoming Resistance to DHODH Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Dihydroorotate Dehydrogenase (DHODH) inhibitors, including experimental compounds like Dhodh-IN-15. The information provided is based on published literature for the broader class of DHODH inhibitors and is intended to serve as a guide for researchers in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DHODH inhibitors?
DHODH inhibitors block the activity of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA.[4] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis.[5][6] Rapidly proliferating cells, such as cancer cells, are often more dependent on the de novo pathway than the salvage pathway for pyrimidine synthesis, making them particularly sensitive to DHODH inhibition.[6]
Q2: Why are some cell lines intrinsically resistant to DHODH inhibitors?
Intrinsic resistance to DHODH inhibitors can be attributed to several factors:
-
High DHODH Expression: Cell lines with naturally high expression levels of the DHODH enzyme may require higher concentrations of the inhibitor to achieve a therapeutic effect.[1]
-
Active Nucleoside Salvage Pathway: Some cells can compensate for the blockade of de novo pyrimidine synthesis by upregulating the pyrimidine salvage pathway. This pathway utilizes extracellular uridine and cytidine to produce the necessary nucleotides.[7][8]
-
Mitochondrial Metabolism: As DHODH is a mitochondrial enzyme, differences in mitochondrial function and metabolism between cell lines could influence inhibitor efficacy.
Q3: How can cell lines develop acquired resistance to DHODH inhibitors?
Acquired resistance often emerges after prolonged exposure to a DHODH inhibitor. The primary mechanisms include:
-
Upregulation of the Salvage Pathway: Similar to intrinsic resistance, cells can adapt by increasing their reliance on the nucleoside salvage pathway. Long-term treatment with DHODH inhibitors has been shown to increase metabolites in the nucleotide salvage pathway, such as uracil and uridine.
-
Mutations in the DHODH Gene: Point mutations in the drug-binding site of the DHODH enzyme can reduce the inhibitor's binding affinity, rendering it less effective.[9]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration.
Q4: What are the potential strategies to overcome resistance to DHODH inhibitors?
Several strategies are being explored to overcome resistance:
-
Combination Therapy: Combining DHODH inhibitors with other targeted agents can create synthetic lethality. For example, combining with BCL2 inhibitors (like venetoclax) has shown synergy in lymphoma models.[10] Combination with immune checkpoint blockade has also been proposed, as DHODH inhibition can increase cancer cell antigen presentation.[7][11][12]
-
Inhibition of the Salvage Pathway: Targeting the nucleoside salvage pathway concurrently with DHODH inhibition could be an effective strategy to prevent this escape mechanism.
-
Development of Mutant-Specific Inhibitors: For resistance driven by specific DHODH mutations, inhibitors designed to target the mutant enzyme could be effective.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after treatment. | 1. Cell line has high intrinsic resistance (e.g., active salvage pathway). 2. Suboptimal inhibitor concentration. 3. Incorrect assessment of cell viability. | 1. Test for uridine rescue to confirm on-target effect. Culture cells in uridine-depleted media. 2. Perform a dose-response curve to determine the EC50 for your specific cell line. 3. Use multiple viability assays (e.g., CellTiter-Glo, trypan blue exclusion). |
| Cell viability initially decreases but then recovers over time. | 1. Development of acquired resistance. 2. Adaptation through upregulation of the salvage pathway. | 1. Analyze DHODH gene for mutations. 2. Assess the expression of key salvage pathway enzymes. 3. Consider combination therapy with an inhibitor of the salvage pathway. |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions (e.g., serum batch, cell density). 2. Instability of the DHODH inhibitor. | 1. Standardize cell culture protocols and use the same batch of reagents where possible. 2. Prepare fresh inhibitor solutions for each experiment and store them appropriately. |
| High background in apoptosis assays. | 1. Off-target effects of the inhibitor at high concentrations. 2. Cell stress due to prolonged incubation. | 1. Use the lowest effective concentration of the inhibitor. 2. Optimize incubation time for apoptosis induction. |
Quantitative Data Summary
Table 1: EC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | DHODH Inhibitor | EC50 (µM) | Reference |
| A375 | Melanoma | A771726 | 14.52 | [6] |
| H929 | Myeloma | A771726 | 45.78 | [6] |
| Ramos | Lymphoma | A771726 | 5.36 | [6] |
| A375 | Melanoma | Brequinar (BQR) | 0.14 | [6] |
| H929 | Myeloma | Brequinar (BQR) | 0.24 | [6] |
| Ramos | Lymphoma | Brequinar (BQR) | 0.054 | [6] |
| T-47D | Breast Cancer | Brequinar (BQR) | 0.080 - 0.450 | [1] |
| A-375 | Melanoma | Brequinar (BQR) | 0.080 - 0.450 | [1] |
| H929 | Myeloma | Brequinar (BQR) | 0.080 - 0.450 | [1] |
| DU145 | Prostate Cancer | Brequinar (BQR) | > 100 | [1] |
| SK-OV-3 | Ovarian Cancer | Brequinar (BQR) | > 100 | [1] |
| HT-29 | Colon Cancer | Brequinar (BQR) | > 100 | [1] |
| A549 | Lung Cancer | Brequinar (BQR) | > 100 | [1] |
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the DHODH inhibitor for 72 hours. Include a vehicle-only control.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT reagent to each well and incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance of the samples in a multi-well plate reader at 450 nm with a reference wavelength of 650 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
2. Uridine Rescue Experiment
-
Cell Seeding: Seed cells as described for the cell viability assay.
-
Treatment: Treat cells with the DHODH inhibitor at a concentration around its EC50, with and without the addition of 100 µM uridine.[13]
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Assess cell viability using an appropriate method (e.g., XTT, CellTiter-Glo).
-
Analysis: Compare the viability of cells treated with the inhibitor alone to those co-treated with uridine. A significant increase in viability in the presence of uridine indicates an on-target effect of the DHODH inhibitor.
3. Western Blot for DHODH Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHODH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 9. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
enhancing the specificity of Dhodh-IN-15
Welcome to the technical support center for Dhodh-IN-15, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes that are highly dependent on this pathway.[3][4]
Q2: How can I confirm that the observed cellular effects are due to DHODH inhibition?
A2: The most common and effective method to confirm on-target activity of a DHODH inhibitor is a "uridine rescue" experiment. Since DHODH inhibition blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with exogenous uridine bypasses this blockade by providing the necessary precursors for nucleotide synthesis through the pyrimidine salvage pathway. If the cytotoxic or anti-proliferative effects of this compound are reversed by the addition of uridine, it strongly indicates that the observed phenotype is a result of DHODH inhibition.[3][5]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for high selectivity towards DHODH, it is crucial to consider potential off-target activities, as are common with many small molecule inhibitors. Some compounds with structural similarities to DHODH inhibitors have been shown to interact with other enzymes. For example, some inhibitors of the Fat Mass and Obesity-associated protein (FTO) have demonstrated off-target inhibition of DHODH.[6][7] To rigorously assess the specificity of this compound, a comprehensive kinase profiling panel and screening against a broad panel of enzymes and receptors is recommended.
Q4: Are there species-specific differences in the potency of DHODH inhibitors?
A4: Yes, significant species-specific differences in the potency of DHODH inhibitors have been reported. For instance, brequinar is a more potent inhibitor of human DHODH than the rat enzyme, while the opposite is true for isoxazol derivatives like A77-1726.[8] It is essential to determine the IC50 of this compound against the DHODH enzyme from the specific species being used in your experimental models (e.g., human, mouse, rat) to ensure appropriate dosing and interpretation of results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low activity in cell-based assays | 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell line. 2. Cell line insensitivity: The cell line may have a less active de novo pyrimidine synthesis pathway or a highly active salvage pathway. 3. Compound instability: this compound may be unstable in the cell culture medium. | 1. Perform a dose-response experiment to determine the EC50 for your cell line. 2. Select a cell line known to be sensitive to DHODH inhibition or assess the expression level of DHODH in your cell line. 3. Consult the compound's datasheet for stability information and consider preparing fresh solutions for each experiment. |
| High background signal in enzymatic assays | 1. Contaminated reagents: Buffers or other reagents may be contaminated. 2. Non-specific inhibition: At high concentrations, this compound may be causing non-specific inhibition. 3. Assay interference: The compound may interfere with the assay readout (e.g., absorbance, fluorescence). | 1. Use fresh, high-quality reagents. 2. Perform a dose-response curve to ensure you are working within a specific inhibitory range. 3. Run a control experiment without the enzyme to check for assay interference by the compound. |
| Inconsistent results between experiments | 1. Variability in cell culture: Cell passage number, confluency, and health can affect experimental outcomes. 2. Inconsistent compound preparation: this compound may not be fully solubilized or may have precipitated. 3. Pipetting errors: Inaccurate pipetting can lead to significant variability. | 1. Standardize cell culture conditions and use cells within a consistent passage number range. 2. Ensure complete solubilization of this compound and visually inspect for any precipitation before use. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected off-target effects | 1. Compound promiscuity: this compound may be inhibiting other cellular targets. 2. Cellular stress response: Inhibition of a critical pathway can induce a general stress response. | 1. Perform a kinome scan or other broad-panel off-target screening to identify potential unintended targets. 2. Use the lowest effective concentration of this compound and include a uridine rescue control to confirm on-target effects. |
Data Presentation
Table 1: In Vitro Potency of Select DHODH Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 10 | [8] |
| Brequinar | Rat DHODH | 367 | [8] |
| A77-1726 | Human DHODH | 1100 | [8] |
| A77-1726 | Rat DHODH | 19 | [8] |
| H-006 | Human DHODH | 3.8 | [9] |
Signaling Pathways and Experimental Workflows
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
References
- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Novel DHODH Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of a novel Dihydroorotate Dehydrogenase (DHODH) inhibitor, here represented as Dhodh-IN-15, with established DHODH inhibitors. The objective is to offer researchers, scientists, and drug development professionals a framework for validating the inhibitory effects of new chemical entities targeting DHODH, supported by experimental data and detailed protocols.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of DNA and RNA, making DHODH a key target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo synthesis of pyrimidines, rendering them susceptible to DHODH inhibition.[5]
Comparative Efficacy of DHODH Inhibitors
The inhibitory potential of a novel compound can be benchmarked against well-characterized DHODH inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several known inhibitors, providing a reference for evaluating the potency of new compounds like this compound.
| Inhibitor | Target Organism/Cell Line | IC50 (nM) | EC50 (µM) | Reference(s) |
| This compound | (Hypothetical Data) | TBD | TBD | |
| Brequinar | Recombinant human DHODH | 1.8 | [4] | |
| A375 (Melanoma) | 0.14 | [5] | ||
| H929 (Myeloma) | 0.24 | [5] | ||
| Ramos (Lymphoma) | 0.054 | [5] | ||
| Leflunomide | Vero E6 cells (SARS-CoV-2) | 41.49 | [2][6] | |
| Teriflunomide (A771726) | Recombinant human DHODH | 307 | [7] | |
| Vero E6 cells (SARS-CoV-2) | 26 | [2][6] | ||
| A375 (Melanoma) | 14.52 | [5] | ||
| H929 (Myeloma) | 45.78 | [5] | ||
| Ramos (Lymphoma) | 5.36 | [5] | ||
| BAY 2402234 | Recombinant human DHODH | 41-160 | [7] | |
| Human lung organoids | 0.032 | [7] | ||
| Indoluidin D | Recombinant human DHODH | 210 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DHODH inhibitors.
In Vitro DHODH Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on recombinant human DHODH enzyme activity.
Materials:
-
Recombinant human DHODH (ΔTM)
-
Dihydroorotate (DHO)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and decylubiquinone.
-
Add varying concentrations of the test compound (this compound) or a reference inhibitor to the wells of the microplate.
-
Initiate the reaction by adding the substrate, dihydroorotate, and the indicator, DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of DHODH inhibition on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, H929 myeloma, Ramos lymphoma)[5]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compound (this compound) and reference inhibitors
-
Uridine solution (for rescue experiments)
-
Cell viability reagent (e.g., XTT, CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or reference inhibitors for 72 hours.[5]
-
For rescue experiments, add a saturating concentration of uridine (e.g., 100 µM) to a parallel set of wells treated with the inhibitors.[8]
-
After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value. The reversal of the anti-proliferative effect by uridine confirms the specificity of DHODH inhibition.[8]
Signaling Pathway and Experimental Workflow
Visual representations of the underlying biological pathway and the experimental process can aid in understanding the mechanism of action and the validation strategy.
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.
Caption: A stepwise workflow for the validation of a novel DHODH inhibitor.
Conclusion
The validation of a novel DHODH inhibitor such as this compound requires a systematic approach, beginning with direct enzymatic inhibition assays and progressing to cell-based functional assays. By comparing its performance against established inhibitors and confirming its mechanism of action through rescue experiments, researchers can confidently ascertain its potential as a therapeutic agent. The provided protocols and workflows offer a standardized framework for these validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DHODH Inhibitors: A Focus on Leflunomide
A direct comparison between Dhodh-IN-15 and leflunomide is not possible at this time due to the absence of publicly available experimental data for a compound specifically named "this compound." Extensive searches for this compound did not yield any specific scientific literature, clinical data, or experimental protocols.
This guide will therefore provide a comprehensive overview of leflunomide, a well-characterized inhibitor of dihydroorotate dehydrogenase (DHODH), to serve as a detailed reference for researchers, scientists, and drug development professionals. The information presented here can be used as a benchmark for evaluating novel DHODH inhibitors as their data becomes available.
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[1][2] It is a prodrug that is rapidly metabolized to its active form, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1][2]
Mechanism of Action
Both leflunomide (via its active metabolite teriflunomide) and presumably other DHODH inhibitors target the same enzyme: dihydroorotate dehydrogenase. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which in turn halts the proliferation of rapidly dividing cells, such as activated lymphocytes, that are heavily reliant on this pathway.[4][5] This mechanism underlies the immunosuppressive and anti-inflammatory effects of leflunomide.[4]
Below is a diagram illustrating the pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors.
Caption: Inhibition of DHODH by Leflunomide in the Pyrimidine Synthesis Pathway.
Quantitative Data Comparison
The following tables summarize key quantitative data for leflunomide's active metabolite, teriflunomide.
Table 1: Enzymatic Inhibition Data
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Teriflunomide (A77 1726) | Human DHODH | Enzymatic Assay | Ki = 2.7 ± 0.7 µM | [6] |
| Teriflunomide (A77 1726) | Human DHODH | Enzymatic Assay | IC50 ≈ 600 nM | [7][8] |
Table 2: Cellular Activity Data
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| Teriflunomide (A77 1726) | Human T-lymphoblastoma (A3.01) | Proliferation Assay | Growth Inhibition | Cytostatic effect, reversible by uridine | [6] |
| Teriflunomide (A77 1726) | Rheumatoid Arthritis Synovial Macrophages (co-cultured with Jurkat T-cells) | ELISA | TNFα, IL-1β, IL-6 production | Dose-dependent decrease (e.g., TNFα reduction of 13-40% at 1-30 µmol/l) | [9] |
| Leflunomide | Small Cell Lung Cancer (SCLC) Cell Lines | Proliferation Assay | Growth Inhibition | Higher sensitivity compared to LUAD and PDAC cell lines | [10] |
Table 3: In Vivo Efficacy Data (Rheumatoid Arthritis)
| Compound | Model | Dosing | Key Findings | Reference |
| Leflunomide | Human Clinical Trials (Rheumatoid Arthritis) | 100 mg loading dose for 3 days, then 20 mg/day | Significant improvement in ACR 20 responder criteria (41%-64% improvement vs. placebo) | [1] |
| Leflunomide | Human Clinical Trials (Rheumatoid Arthritis) | 20 mg/day | Retarded radiographic progression of joint damage | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to evaluate DHODH inhibitors like leflunomide.
DHODH Enzyme Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.
Workflow Diagram:
Caption: Workflow for a colorimetric DHODH enzyme inhibition assay.
Detailed Steps:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human DHODH.
-
Substrates: Dihydroorotate and a coenzyme Q analog (e.g., Coenzyme Q10).
-
Chromogenic indicator: 2,6-dichloroindophenol (DCIP).
-
Test compound (e.g., teriflunomide) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add recombinant human DHODH and pre-incubate for a defined period (e.g., 30 minutes at 25°C).
-
Initiate the enzymatic reaction by adding dihydroorotate, coenzyme Q, and DCIP.
-
Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the inhibitor on rapidly dividing cells.
Workflow Diagram:
Caption: Workflow for a cell proliferation assay to evaluate DHODH inhibitors.
Detailed Steps:
-
Cell Culture:
-
Culture a rapidly proliferating cell line (e.g., Jurkat T-cells, activated primary lymphocytes, or a relevant cancer cell line) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density.
-
After allowing the cells to adhere (if applicable), add the test compound at a range of concentrations.
-
Include a set of wells with the test compound and supplemental uridine (e.g., 100 µM) to demonstrate that the antiproliferative effect is due to pyrimidine starvation.[12]
-
Incubate the plates for a period that allows for several cell divisions (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent such as WST-1 or CellTiter-Glo, which measures metabolic activity or ATP content, respectively, as a proxy for cell number.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50.[13]
-
Conclusion
Leflunomide, through its active metabolite teriflunomide, is a well-established DHODH inhibitor with proven efficacy in autoimmune diseases. Its mechanism of action, centered on the depletion of pyrimidines in rapidly proliferating lymphocytes, provides a clear rationale for its therapeutic effects. The provided quantitative data and experimental protocols for leflunomide can serve as a valuable resource for the evaluation and comparison of new chemical entities targeting DHODH. As data for compounds such as "this compound" become available, a direct and meaningful comparison to established inhibitors like leflunomide will be possible, facilitating the advancement of this important class of therapeutic agents.
References
- 1. Leflunomide, a novel immunomodulator for the treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies [mdpi.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐inflammatory effects of leflunomide in combination with methotrexate on co‐culture of T lymphocytes and synovial macrophages from rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
A Comparative Guide to the Efficacy of DHODH-IN-15 and Brequinar as DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two dihydroorotate dehydrogenase (DHODH) inhibitors: DHODH-IN-15 and brequinar. Both compounds target a critical enzyme in the de novo pyrimidine biosynthesis pathway, a key metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. This document summarizes their inhibitory activities, presents available experimental data, and provides detailed protocols for key assays to facilitate further research and development.
Mechanism of Action
Both this compound and brequinar are potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This ultimately leads to cell cycle arrest and inhibition of cell proliferation, making DHODH an attractive target for the development of anticancer and immunosuppressive agents.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the inhibitory potency of this compound and brequinar against DHODH. It is important to note that direct comparative studies are limited, and the available data for this compound is primarily from a single study.
| Compound | Target | Assay Type | IC50 | Source |
| This compound (Compound 7b) | Rat Liver DHODH | Enzymatic Assay | 11 µM | [1] |
| Brequinar | Human DHODH | Enzymatic Assay | ~20 nM |
Note: The IC50 value for this compound was determined using rat liver DHODH, while the value for brequinar is typically reported for the human enzyme. This difference in the enzyme source should be considered when comparing potencies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
DHODH Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for measuring DHODH activity.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP) spectrophotometrically. The rate of DCIP reduction is proportional to the DHODH activity.
Materials:
-
Recombinant human DHODH (or other sources as required)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
KCl
-
Triton X-100
-
Test compounds (this compound, brequinar) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, and 0.05% Triton X-100.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor like brequinar).
-
Add recombinant human DHODH to the wells and pre-incubate with the compounds for 30 minutes at 25°C.
-
Add 200 µM DCIP to each well.
-
Initiate the reaction by adding 500 µM dihydroorotate to each well.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of DHODH inhibitors on cancer cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, brequinar) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating DHODH inhibitors.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of DHODH inhibitors.
References
Navigating the Landscape of DHODH Inhibition: A Comparative Analysis of Dhodh-IN-15
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dhodh-IN-15, a dihydroorotate dehydrogenase (DHODH) inhibitor, with other key players in the field. This analysis is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.
This compound is a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway. With a reported half-maximal inhibitory concentration (IC50) of 11 μM for rat liver DHODH, this analog of A771726 is under investigation for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis. This guide will delve into a comparative analysis of this compound against established DHODH inhibitors such as Teriflunomide, Leflunomide, and Brequinar, presenting available data, outlining experimental methodologies, and visualizing the underlying biological pathways.
Performance Comparison of DHODH Inhibitors
| Compound | Target | IC50 | EC50 | Primary Indication(s) |
| This compound | Rat Liver DHODH | 11 µM | Not Available | Rheumatoid Arthritis (Investigational) |
| Teriflunomide | Human DHODH | ~1.3 µM | 26 µM (Anti-SARS-CoV-2) | Multiple Sclerosis, Rheumatoid Arthritis |
| Leflunomide | Human DHODH | Not directly inhibitory; active metabolite is Teriflunomide | 41.49 µM (Anti-SARS-CoV-2) | Rheumatoid Arthritis, Psoriatic Arthritis |
| Brequinar | Human DHODH | ~25 nM - 0.0047 µM | 0.241 µM (Anti-influenza) | Cancer (Investigational), Autoimmune Diseases (Investigational) |
Note: IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response in vitro. These values can vary depending on the specific assay conditions, cell types, and species from which the enzyme is derived.
Experimental Protocols
The determination of DHODH inhibition and the IC50 values of compounds like this compound typically involves enzymatic assays. Below is a generalized protocol based on commonly employed methodologies.
In Vitro DHODH Inhibition Assay (Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant DHODH enzyme (e.g., human or rat)
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHO, and decylubiquinone in each well of a 96-well plate.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding the recombinant DHODH enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance of DCIP over time using a microplate reader at a specific wavelength (e.g., 600 nm). The rate of color change is proportional to the DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Proliferation Inhibition
This method assesses the effect of DHODH inhibitors on the proliferation of cells that are dependent on de novo pyrimidine synthesis.
Materials:
-
A suitable cell line (e.g., rapidly dividing cancer cells or activated lymphocytes)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
After an appropriate incubation time, measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the pyrimidine biosynthesis pathway and a general workflow for evaluating DHODH inhibitors.
A Comparative Guide to Dhodh-IN-15 and Novel DHODH Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dhodh-IN-15 and other novel Dihydroorotate Dehydrogenase (DHODH) inhibitors. It includes a comprehensive overview of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction to DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[1] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells.[2][3] This guide focuses on a comparative analysis of this compound against other novel DHODH inhibitors such as BAY 2402234, ASLAN003, and Brequinar.
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and other selected novel DHODH inhibitors.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Human DHODH | 210 | [4][5] |
| BAY 2402234 | Human DHODH | 1.2 | [6][7][8] |
| ASLAN003 | Human DHODH | 35 | [9][10][11][12] |
| Brequinar | Human DHODH | 5.2 - 20 | [13][14] |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Assay | EC50 / IC50 (nM) | Reference |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 | [4] |
| BAY 2402234 | MOLM-13, HEL (AML) | Cell Differentiation (CD11b upregulation) | 0.96 - 3.16 | [6][7] |
| 9 Leukemia Cell Lines | Proliferation | 0.08 - 8.2 | [6] | |
| ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582 | [9] |
| Brequinar | Various | Antiviral (West Nile Virus) | 78 | [14] |
| Con A-stimulated T cells | Proliferation | 260 | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DHODH Enzyme Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for determining the in vitro inhibitory activity of compounds against DHODH.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.
-
Measure the rate of reduction of the electron acceptor over time by monitoring the change in absorbance at a specific wavelength (e.g., 600-650 nm for DCIP).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]
Cell Proliferation Assay (AML Cell Lines)
This protocol outlines a common method for assessing the effect of DHODH inhibitors on the proliferation of acute myeloid leukemia (AML) cells.
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.
-
Incubate the plates for a specified period (e.g., 48-96 hours) under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell proliferation or viability relative to the DMSO control.
-
Determine the EC50 or IC50 value by plotting the percentage of proliferation/viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][16]
Signaling Pathways and Mechanisms of Action
DHODH inhibitors exert their effects through the depletion of the pyrimidine pool, which has downstream consequences on various cellular processes. The following diagrams illustrate the central role of DHODH and the proposed mechanisms of action for this compound and other novel inhibitors.
Caption: The central role of DHODH in the de novo pyrimidine synthesis pathway.
Caption: Proposed mechanisms of action for novel DHODH inhibitors.
Conclusion
This compound demonstrates inhibitory activity against human DHODH and cytotoxicity in cancer cell lines, with a proposed mechanism involving the induction of ferroptosis.[4] In comparison, novel inhibitors like BAY 2402234 and ASLAN003 exhibit significantly greater potency in both enzymatic and cellular assays, particularly in the context of acute myeloid leukemia.[6][7][8][9][10][11][12] The distinct downstream effects of these inhibitors, such as the activation of AP-1 transcription by ASLAN003 and the induction of differentiation by BAY 2402234, highlight the diverse biological consequences of targeting DHODH.[6][7][11][12] This guide provides a foundational comparison to aid researchers in selecting the appropriate DHODH inhibitor for their specific research needs and to underscore the therapeutic potential of targeting this critical metabolic enzyme. Further investigation into the nuanced mechanisms of these inhibitors will be crucial for their clinical development.
References
- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.7. Cell Proliferation Assay [bio-protocol.org]
Comparative Analysis of DHODH Inhibitors: Dhodh-IN-15 and Vidofludimus
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two inhibitors of dihydroorotate dehydrogenase (DHODH), Dhodh-IN-15 and vidofludimus. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a structured overview of their mechanisms of action, experimental data, and underlying signaling pathways.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, making it a critical target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer.[1][2] This guide focuses on a comparative analysis of two such inhibitors: this compound, a preclinical candidate, and vidofludimus, a compound that has progressed to clinical trials.
Mechanism of Action
Both this compound and vidofludimus exert their primary therapeutic effect by inhibiting the enzymatic activity of DHODH. This enzyme is responsible for the conversion of dihydroorotate to orotate, a crucial step in the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[2] By blocking this pathway, these inhibitors can selectively target rapidly dividing cells, such as activated lymphocytes, which are heavily reliant on de novo pyrimidine synthesis.[3]
Vidofludimus , however, possesses a dual mechanism of action. In addition to DHODH inhibition, it also functions as an activator of the Nuclear receptor related 1 (Nurr1).[4][5] Nurr1 is a transcription factor with neuroprotective and anti-inflammatory properties, suggesting a broader therapeutic potential for vidofludimus, particularly in neuroinflammatory conditions like multiple sclerosis.[4][5][6]
Signaling Pathway of DHODH Inhibition
The inhibition of DHODH by these compounds leads to a depletion of the pyrimidine pool, which in turn affects rapidly proliferating cells like activated T- and B-lymphocytes. This metabolic stress can lead to cell cycle arrest and apoptosis, thereby modulating the immune response.
Dual Mechanism of Vidofludimus: Nurr1 Activation
Vidofludimus's activation of Nurr1 provides an additional therapeutic dimension, particularly relevant for neurodegenerative and neuroinflammatory diseases.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and vidofludimus. It is important to note that a direct comparison is challenging due to the different stages of development and the limited publicly available data for this compound.
In Vitro DHODH Inhibition
| Compound | Target Enzyme | IC50 | Reference |
| This compound | Rat Liver DHODH | 11 µM | [7] |
| Vidofludimus | Human DHODH | 160 nM (0.16 µM) | [8] |
Note: The IC50 values are for DHODH from different species, which limits direct potency comparison.
Cellular Activity
| Compound | Assay | Cell Type | IC50 / EC50 | Reference |
| This compound | Data not publicly available | - | - | - |
| Vidofludimus | T-cell Proliferation | Human T-cells | ~13 µM | [8] |
| Vidofludimus | Cytokine (IL-17, IFN-γ) Release | Human Lymphocytes | ~5-8 µM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the available literature for the key assays mentioned.
DHODH Inhibition Assay (General Protocol)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye.
Workflow:
References
- 1. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. hanc.info [hanc.info]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Proper Disposal Procedures for Dhodh-IN-15: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Dhodh-IN-15 must adhere to specific safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential information on the proper handling, storage, and disposal of this compound, a dihydroorotate dehydrogenase (DHODH) inhibitor used in research.[1][2]
Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent adherence to safety measures is imperative.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: Wear impervious clothing.
-
Respiratory Protection: A suitable respirator should be used when handling the compound.
Handling Precautions:
-
Avoid inhalation of dust and aerosols.[3]
-
Prevent contact with skin and eyes.[3]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Wash hands and skin thoroughly after handling.[3]
-
Ensure easy access to a safety shower and eye wash station.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent accidental release.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Table 1: Recommended Storage Conditions for this compound[2]
The compound is stable under recommended storage conditions.[3] Avoid strong acids/alkalis and strong oxidizing/reducing agents as they are incompatible materials.[3]
Disposal Procedures
The primary directive for the disposal of this compound and its containers is to use an approved waste disposal plant.[3] This ensures that the compound, which is highly toxic to aquatic life, does not enter the environment.[3]
Step-by-Step Disposal Workflow:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label the waste container as "this compound Waste" and include hazard symbols (e.g., harmful, environmentally hazardous).
-
Containment: Ensure the waste container is tightly sealed and stored in a cool, well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, it is crucial to collect the spillage and dispose of it as hazardous waste.[3] Prevent the spilled material from entering drains, water courses, or the soil.[3] Clean the spill area thoroughly, ensuring all residue is collected for disposal.
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately. Rinse the mouth.[3]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[3]
-
Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
References
Personal protective equipment for handling Dhodh-IN-15
Essential Safety and Handling Guide for Dhodh-IN-15
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid exposing skin. |
| Respiratory Protection | If working with the powder form or creating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure adequate ventilation, such as a chemical fume hood. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent contamination and degradation of this compound.
Handling Procedures:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage Conditions:
-
Powder: Store at -20°C for up to 2 years.[2]
-
In DMSO: Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[2]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Waste Disposal: The compound and its container must be disposed of at an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid release into the environment as it is very toxic to aquatic life.[1] Collect any spillage.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 281.27 g/mol | [1] |
| CAS Number | 1364791-88-7 | [1] |
| IC50 (Rat Liver DHODH) | 11 µM | [2][3] |
| IC50 (Human DHODH) | 0.21 µM | [4] |
| IC50 (NCI-H226 Cancer Cells) | 0.95 - 2.81 µM | [4] |
| IC50 (HCT-116 Cancer Cells) | 0.95 - 2.81 µM | [4] |
| IC50 (MDA-MB-231 Cancer Cells) | 0.95 - 2.81 µM | [4] |
Experimental Protocols
While specific, detailed experimental protocols for this compound were not available in the searched literature, the following are generalized methodologies for key experiments based on its known function as a DHODH inhibitor.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DHODH.
-
Materials: Recombinant human or rat DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer (e.g., Tris-HCl with detergent), this compound stock solution, and a microplate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the DHODH enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time.
-
Initiate the enzymatic reaction by adding dihydroorotate and the electron acceptor DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (Cytotoxicity) Assay:
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT-116, MDA-MB-231), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound stock solution, a cell viability reagent (e.g., MTT, CellTiter-Glo®), and a microplate reader.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the cell viability against the inhibitor concentrations and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.
Caption: A typical workflow for evaluating the cytotoxicity of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
